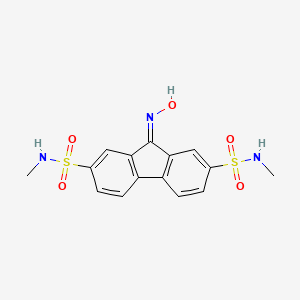
9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a fascinating organic compound with a complex structure that has captivated the attention of chemists and researchers across various fields. Characterized by its unique molecular configuration, this compound belongs to the broader category of sulfonamides, which are known for their diverse applications in medicinal chemistry, material science, and industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage and replication stress .
Mode of Action
This interaction could lead to changes in the phosphorylation state of the enzyme, thereby altering its function and potentially influencing cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA repair, given the role of its target, the Serine/threonine-protein kinase Chk1 . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in cell cycle progression and DNA repair mechanisms, given the role of its target, the Serine/threonine-protein kinase Chk1 . These changes could potentially influence cell survival and proliferation, particularly under conditions of DNA damage and replication stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common route begins with the fluorene core, which undergoes nitration to introduce the nitro group. Subsequent steps include the reduction of the nitro group to an amino group, followed by the introduction of sulfonamide groups at specific positions on the fluorene backbone. The hydroxylation step to introduce the hydroxyimino group is a critical reaction that requires precise conditions, often involving the use of strong oxidizing agents and careful temperature control.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that include the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography. The key challenge in industrial synthesis lies in optimizing the yield and purity of the final product while minimizing the environmental impact of the reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions: 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions can further modify the hydroxyimino group to form other functional groups.
Reduction Reactions: Reducing agents can convert the hydroxyimino group back to its original amine form.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly involving the sulfonamide groups.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products Formed: The products of these reactions can vary widely depending on the reaction conditions. For example, oxidation reactions may yield compounds with additional oxygen-containing groups, while reduction reactions may result in simpler amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis pathways.
Biology: Research in biology has explored the use of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide in studying enzyme inhibition and protein interactions. Its structural features allow it to bind selectively to certain biomolecules, making it useful in biochemical assays.
Medicine: In medicinal chemistry, sulfonamides, in general, are well-known for their antimicrobial properties. While this compound itself may not be directly used as a drug, its derivatives could potentially serve as leads for the development of new therapeutics.
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds:
N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide: Lacks the hydroxyimino group but shares the fluorene and sulfonamide structure.
9-hydroxyimino-N2,N7-dimethylfluorene: Differs in the position and number of sulfonamide groups.
Uniqueness: What sets 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide apart from similar compounds is the presence of both the hydroxyimino group and the sulfonamide groups in specific positions on the fluorene backbone
Propiedades
IUPAC Name |
9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUWLYGZVMOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2885126.png)
![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)
![6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2885129.png)
![(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2885130.png)
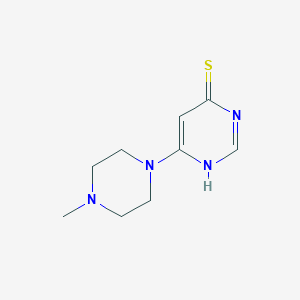
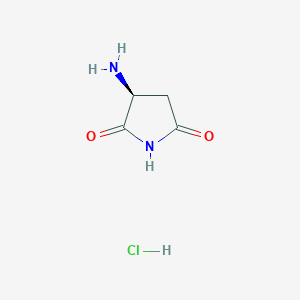
![N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2885135.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)
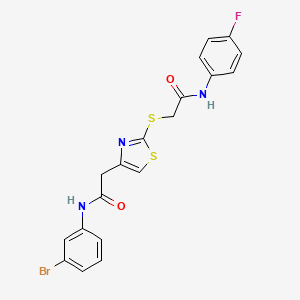
![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)
![1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2885140.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
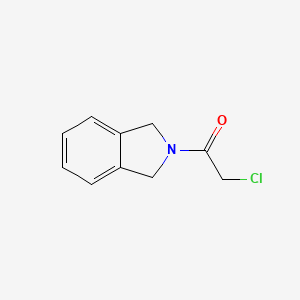
![N'-[(4-FLUOROPHENYL)METHYL]-N-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2885147.png)
